molecular formula C16H21F3N4O B2696006 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2097929-17-2

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No. B2696006
CAS RN: 2097929-17-2
M. Wt: 342.366
InChI Key: KMDBKKZEPQQWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.

Scientific Research Applications

Derivatization Reagent for Carboxyl Groups on Peptides

This compound can be used as a derivatization reagent for the carboxyl groups on peptides . This application is particularly useful in the field of proteomics, where it can aid in the identification and characterization of proteins.

Spectrophotometric Analysis of Phosphopeptides

It can also be used for carboxy group derivatization during the spectrophotometric analysis of phosphopeptides . This is crucial in the study of protein phosphorylation, a post-translational modification that plays a key role in many cellular processes.

Synthesis of Pyrrolopyridine Derivatives

This compound can serve as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . These derivatives have potential applications in medicinal chemistry due to their biological activities.

Synthesis of Pyridazinol Derivatives

It can be used in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol . Pyridazinol derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.

Inhibitory Effect on Certain Biological Targets

Some novel compounds derived from this compound have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests potential applications in the development of new therapeutic agents.

Potential Use in Drug Discovery

Given its structural features, this compound could potentially be used in drug discovery. The presence of a pyrimidinyl piperazine moiety is common in many bioactive compounds, suggesting that this compound could serve as a useful building block in the synthesis of new drugs .

properties

IUPAC Name

2-cyclopentyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-5-7-23(8-6-22)15(24)9-12-3-1-2-4-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDBKKZEPQQWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

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